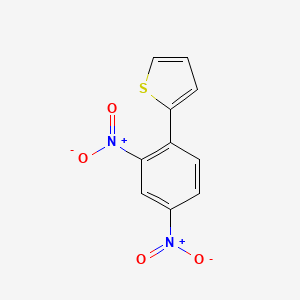![molecular formula C16H16O B14632573 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene CAS No. 55630-71-2](/img/structure/B14632573.png)
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a methyl group and an (E)-3-phenylprop-2-enoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene typically involves the following steps:
Friedel-Crafts Alkylation: This reaction introduces the methyl group to the benzene ring. The reaction is carried out using methyl chloride (CH₃Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Etherification: The (E)-3-phenylprop-2-enoxy group is introduced via an etherification reaction. This involves the reaction of 4-methylphenol with (E)-3-phenylprop-2-enol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the double bond in the (E)-3-phenylprop-2-enoxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature or elevated temperature.
Substitution: HNO₃, H₂SO₄, low temperature for nitration.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated ethers.
Substitution: Nitro-substituted derivatives.
科学的研究の応用
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.
p-Cymene: An aromatic compound with a methyl and isopropyl group attached to the benzene ring.
Anisole: An aromatic ether with a methoxy group attached to the benzene ring.
Uniqueness
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
55630-71-2 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene |
InChI |
InChI=1S/C16H16O/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
InChIキー |
XUFCFCRCYPEQDF-VMPITWQZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


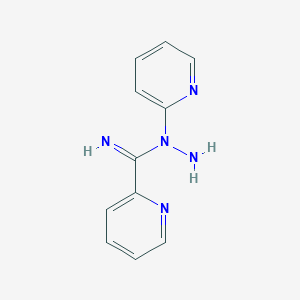
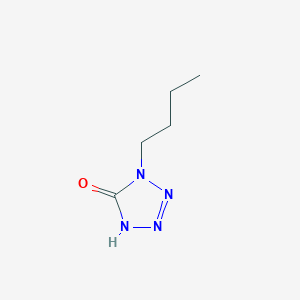
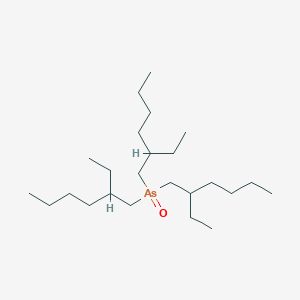
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
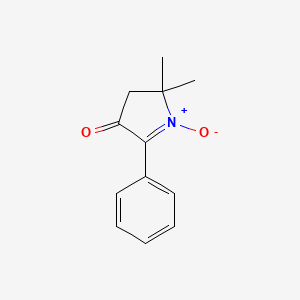
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
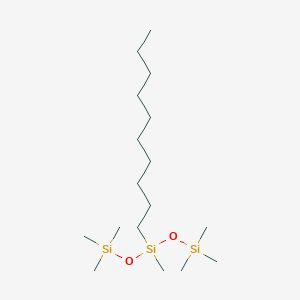
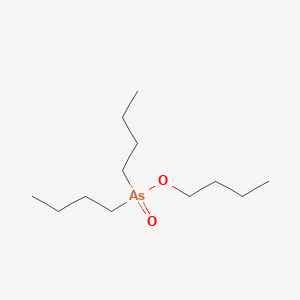
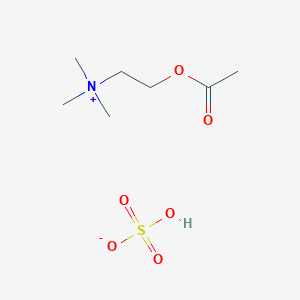


![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
